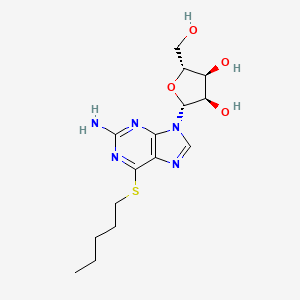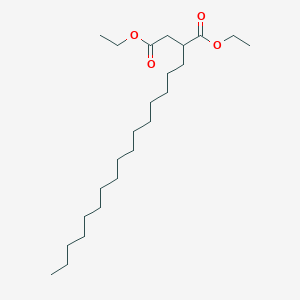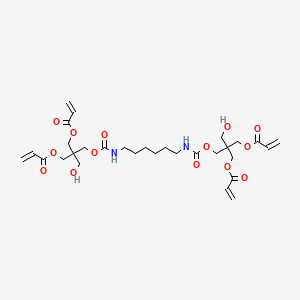
2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by multiple functional groups, including hydroxymethyl, dioxo, and acrylate groups, which contribute to its reactivity and versatility in various chemical processes.
Vorbereitungsmethoden
The synthesis of 2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired yield and purity of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Polymerization: The acrylate groups in the compound can undergo polymerization reactions, forming long-chain polymers with various applications.
Common reagents and conditions used in these reactions include specific temperatures, pressures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate stands out due to its unique combination of functional groups and reactivity. Similar compounds may include other diacrylates or compounds with hydroxymethyl and dioxo groups, but the specific arrangement and combination of these groups in this compound confer distinct properties and applications.
Some similar compounds include:
- 2,2-Bis(hydroxymethyl)propane-1,3-diol diacrylate
- 1,6-Hexanediol diacrylate
- Trimethylolpropane triacrylate
These compounds share some functional groups with this compound but differ in their overall structure and reactivity.
Eigenschaften
CAS-Nummer |
85865-98-1 |
|---|---|
Molekularformel |
C30H44N2O14 |
Molekulargewicht |
656.7 g/mol |
IUPAC-Name |
[2-(hydroxymethyl)-2-[6-[[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propoxy]carbonylamino]hexylcarbamoyloxymethyl]-3-prop-2-enoyloxypropyl] prop-2-enoate |
InChI |
InChI=1S/C30H44N2O14/c1-5-23(35)41-17-29(15-33,18-42-24(36)6-2)21-45-27(39)31-13-11-9-10-12-14-32-28(40)46-22-30(16-34,19-43-25(37)7-3)20-44-26(38)8-4/h5-8,33-34H,1-4,9-22H2,(H,31,39)(H,32,40) |
InChI-Schlüssel |
NMUQCOLGJNFPOE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)NCCCCCCNC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)
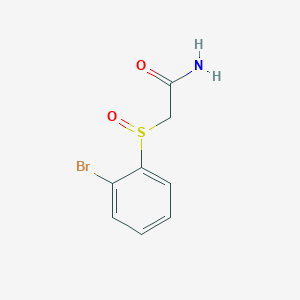
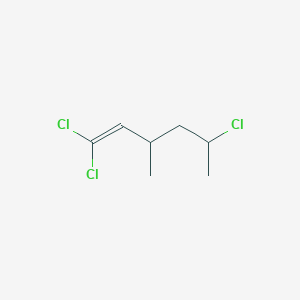

![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
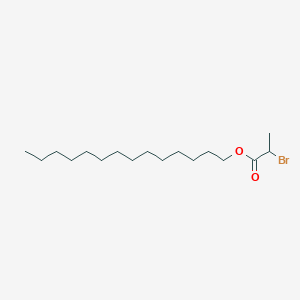
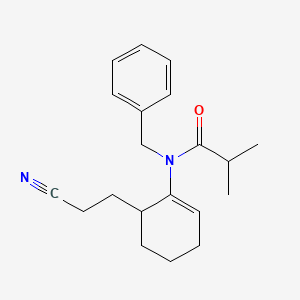
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14404209.png)

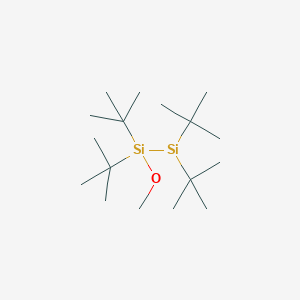
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)
